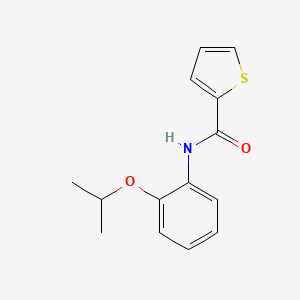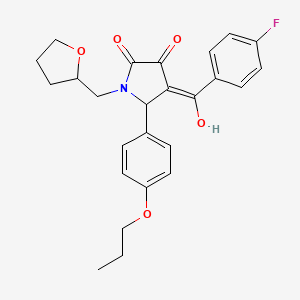
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide, also known as LY2183240, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of carboxamides and is a selective antagonist of the cannabinoid receptor CB1.
Mecanismo De Acción
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and addiction. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce food intake, body weight, and adiposity. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. In addiction models, this compound has been shown to reduce the reinforcing effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows researchers to study the specific effects of blocking this receptor. This compound has also been shown to have a good safety profile in animal models. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in some experiments. Additionally, this compound has a short half-life, which can limit the duration of its effects in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-isopropoxyphenyl)-2-thiophenecarboxamide. One area of interest is the potential therapeutic applications of this compound in diseases such as obesity, diabetes, and addiction. Additional studies are needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the development of new CB1 receptor antagonists with improved properties such as solubility and half-life. Finally, further research is needed to fully understand the mechanism of action of this compound and the endocannabinoid system.
Métodos De Síntesis
The synthesis of N-(2-isopropoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-bromoanisole with potassium tert-butoxide to form 2-methoxyphenyl propene. This intermediate is then reacted with thiophene-2-carboxylic acid to form the desired product, this compound. The overall yield of this synthesis method is approximately 35%.
Aplicaciones Científicas De Investigación
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. In obesity, this compound has been shown to reduce food intake and body weight in animal models. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. In addiction, this compound has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and heroin.
Propiedades
IUPAC Name |
N-(2-propan-2-yloxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(2)17-12-7-4-3-6-11(12)15-14(16)13-8-5-9-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPKFSXWVODDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)
![N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5361512.png)
![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)



![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)